![molecular formula C19H19NO3S B2370047 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,3-diphenylpropanamide CAS No. 863021-13-0](/img/structure/B2370047.png)
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,3-diphenylpropanamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,3-diphenylpropanamide, commonly known as DTPA, is a chemical compound that has been widely used in scientific research due to its unique properties. DTPA is a synthetic compound that was first synthesized in the 1970s and has since been used in various fields of research.
Mechanism of Action
The mechanism of action of DTPA is not fully understood. However, it is believed that DTPA acts as a chelating agent, which means that it has the ability to bind to metal ions and remove them from the body. This property of DTPA has been used in the treatment of heavy metal poisoning.
Biochemical and Physiological Effects:
DTPA has been shown to have various biochemical and physiological effects. In animal studies, DTPA has been shown to have antioxidant properties and has been used in the treatment of oxidative stress-related diseases. DTPA has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of DTPA is its ability to chelate metal ions, which makes it a useful tool in various lab experiments. DTPA has also been shown to have low toxicity, which makes it a safe option for use in lab experiments. However, one of the limitations of DTPA is its limited solubility in water, which makes it difficult to use in aqueous solutions.
Future Directions
There are various future directions for the use of DTPA in scientific research. One potential application of DTPA is in the treatment of heavy metal poisoning. DTPA has also been shown to have potential as an anti-inflammatory agent, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, DTPA has been used in the synthesis of various fluorescent dyes, which could be used in bioimaging studies.
In conclusion, DTPA is a unique chemical compound that has been widely used in scientific research. Its ability to chelate metal ions and its low toxicity make it a useful tool in various lab experiments. Further research is needed to fully understand the mechanism of action of DTPA and its potential applications in the field of medicine.
Synthesis Methods
The synthesis of DTPA involves the reaction of 3-phenylpropanoic acid with thionyl chloride to form 3-phenylpropanoyl chloride. This intermediate product is then reacted with 3-mercapto-2,3-dihydrothiophene-1,1-dioxide to form DTPA.
Scientific Research Applications
DTPA has been used in various scientific research studies due to its unique properties. One of the main applications of DTPA is in the field of medicinal chemistry, where it has been used as a starting material for the synthesis of various drugs. DTPA has also been used in the synthesis of various fluorescent dyes, which are used in bioimaging studies.
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N,3-diphenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c21-19(12-11-16-7-3-1-4-8-16)20(17-9-5-2-6-10-17)18-13-14-24(22,23)15-18/h1-10,13-14,18H,11-12,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPKSYBUXNTFEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,3-diphenylpropanamide |
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